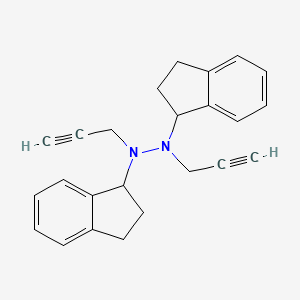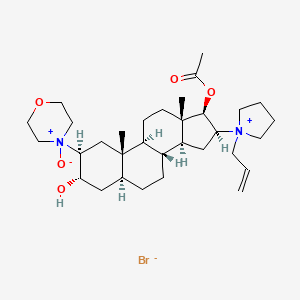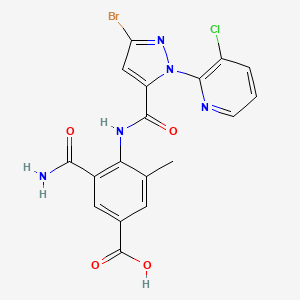
Cyantraniliprole metabolite IN-K5A79
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyantraniliprole metabolite IN-K5A79 is a significant compound in the field of agricultural chemistry. It is a metabolite of cyantraniliprole, an insecticide belonging to the diamide class. Cyantraniliprole is known for its effectiveness against a wide range of insect pests, including those with mandibulate and piercing-sucking mouthparts . The metabolite IN-K5A79 is characterized by its molecular formula C18H13BrClN5O4 and a molecular weight of 478.6839 .
Métodos De Preparación
The preparation of Cyantraniliprole metabolite IN-K5A79 involves several synthetic routes and reaction conditions. The industrial production methods typically include the synthesis of cyantraniliprole followed by its metabolic conversion to IN-K5A79. The synthetic route involves the use of various reagents and catalysts under controlled conditions to ensure the desired product is obtained with high purity .
Análisis De Reacciones Químicas
Cyantraniliprole metabolite IN-K5A79 undergoes several types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Aplicaciones Científicas De Investigación
Cyantraniliprole metabolite IN-K5A79 has a wide range of scientific research applications. In chemistry, it is used as a reference material for analytical methods development and validation. In biology, it is studied for its effects on insect physiology and metabolism. In medicine, it is investigated for its potential use in developing new insecticides with improved efficacy and safety profiles. In industry, it is used in the formulation of insecticidal products for agricultural and residential use .
Mecanismo De Acción
The mechanism of action of Cyantraniliprole metabolite IN-K5A79 involves the activation of ryanodine receptors in insect muscle cells. This leads to the unregulated release of calcium ions from internal stores, resulting in continuous muscle contraction, paralysis, and eventual death of the insect. The molecular targets of this compound are the ryanodine receptor channels, which play a crucial role in muscle contraction and relaxation .
Comparación Con Compuestos Similares
Cyantraniliprole metabolite IN-K5A79 is unique compared to other similar compounds due to its specific mode of action and high efficacy against a broad spectrum of insect pests. Similar compounds include chlorantraniliprole and flubendiamide, which also belong to the diamide class of insecticides. this compound stands out due to its improved stability and effectiveness under various environmental conditions .
Propiedades
Fórmula molecular |
C18H13BrClN5O4 |
|---|---|
Peso molecular |
478.7 g/mol |
Nombre IUPAC |
4-[[5-bromo-2-(3-chloropyridin-2-yl)pyrazole-3-carbonyl]amino]-3-carbamoyl-5-methylbenzoic acid |
InChI |
InChI=1S/C18H13BrClN5O4/c1-8-5-9(18(28)29)6-10(15(21)26)14(8)23-17(27)12-7-13(19)24-25(12)16-11(20)3-2-4-22-16/h2-7H,1H3,(H2,21,26)(H,23,27)(H,28,29) |
Clave InChI |
UMNDSUUBLGSBEO-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC(=C1NC(=O)C2=CC(=NN2C3=C(C=CC=N3)Cl)Br)C(=O)N)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1,3,3-Trimethyl-2-[(1,3-hexadien-5-ynyl)-trimethylsilyl]-cyclohexane](/img/structure/B13857463.png)

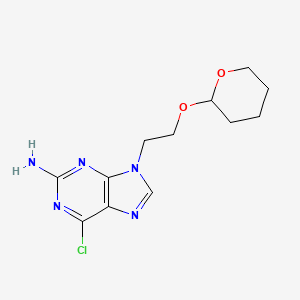
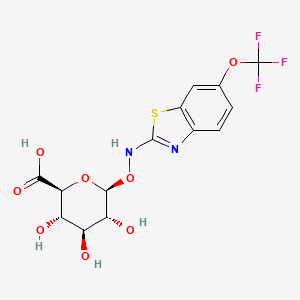


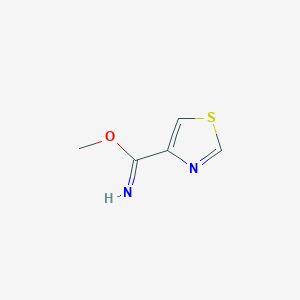
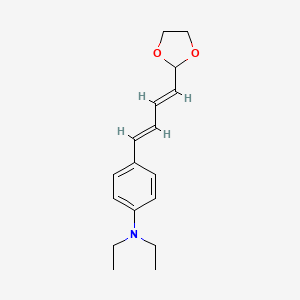
![2,3-Dihydro-N-(4-methoxy-2-methylphenyl)-2-[3-(1-methylethyl)-1,2,4-oxadiazol-5-yl]-1H-indole-1-carboxamide](/img/structure/B13857519.png)
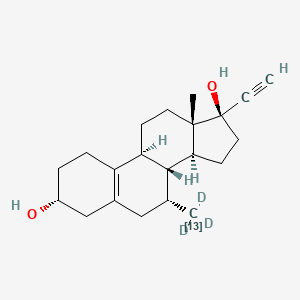
![1-[4-(4-Ethoxyphenyl)thiazol-2-yl]-guanidine Hydrobromide](/img/structure/B13857532.png)
